methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate
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Overview
Description
Methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Alanyl Derivative: This step involves the reaction of 4-methoxyphenylamine with methylsulfonyl chloride to form N-(4-methoxyphenyl)-N-(methylsulfonyl)amine.
Coupling with Benzoic Acid Derivative: The alanyl derivative is then coupled with methyl 2-aminobenzoate under suitable conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while nitration would introduce a nitro group onto the aromatic ring.
Scientific Research Applications
Methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate can be compared with similar compounds such as:
Methyl 2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate: This compound has a chlorine atom instead of a methoxy group, which may affect its reactivity and biological activity.
Methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate: This compound has a glycine residue instead of an alanyl residue, which may influence its binding properties and mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-13(18(22)20-17-8-6-5-7-16(17)19(23)27-3)21(28(4,24)25)14-9-11-15(26-2)12-10-14/h5-13H,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHBCYAEBURXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)OC)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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